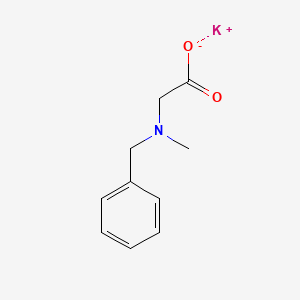

Glycine, N-methyl-N-(phenylmethyl)-, potassium salt

Description

The carboxylic acid group is deprotonated and forms a potassium salt, enhancing its solubility in polar solvents. This compound belongs to the class of acylated amino acid salts, which are widely used as surfactants, emulsifiers, or stabilizers in industrial and cosmetic applications .

Synthesis: While direct evidence for its synthesis is lacking, analogous methods for similar compounds involve alkylation or sulfonation reactions. For example, potassium salts of N-substituted benzenesulfonyl cyanamides and guanidines are synthesized via nucleophilic substitution of alkyl chlorides at low temperatures (0°C) in aqueous media, followed by crystallization . A similar approach may apply here, substituting the benzyl group in place of aliphatic chains.

Applications: Based on structurally related compounds (e.g., Sodium Lauroyl Sarcosinate), this potassium salt likely functions as a surfactant due to its amphiphilic structure. The benzyl group may confer unique solubility or micelle-forming properties compared to aliphatic analogs .

Properties

IUPAC Name |

potassium;2-[benzyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.K/c1-11(8-10(12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNGNHULVWPTP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Glycine, N-methyl-N-(phenylmethyl)-, potassium salt typically involves the reaction of glycine derivatives with methylating and benzylating agents in the presence of a potassium base. The reaction conditions often include:

Solvent: Commonly used solvents include water, ethanol, or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Potassium hydroxide or potassium carbonate are often used as bases to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Glycine, N-methyl-N-(phenylmethyl)-, potassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glycine, N-methyl-N-(phenylmethyl)-, potassium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes

Mechanism of Action

The mechanism by which Glycine, N-methyl-N-(phenylmethyl)-, potassium salt exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Selected Glycine Derivatives

*Hypothetical formula based on substitution patterns.

†Estimated using fragment-based methods (benzyl contributes +2.0, methyl +0.5, K salt adjustment -1.0).

Key Comparisons:

Substituent Effects: Aliphatic vs. Aromatic Chains: The benzyl group in the target compound introduces aromaticity, likely increasing UV stability and rigidity compared to aliphatic chains (e.g., lauroyl or palmitoyl). However, this may reduce biodegradability . Chain Length: Longer aliphatic chains (e.g., palmitoyl) enhance hydrophobicity (higher log P), improving surfactant efficiency in nonpolar environments.

Counterion Impact :

- Potassium salts generally exhibit higher solubility in water compared to sodium salts due to larger ionic radius and lower charge density. This may enhance the target compound’s efficacy in aqueous formulations .

Applications :

- Sodium Lauroyl Sarcosinate (C₁₂) is a benchmark surfactant in shampoos for its foaming capacity. The target compound’s benzyl group may offer advantages in specialized formulations requiring aromatic compatibility (e.g., dye solubilization) .

- Potassium N,N-dimethylglycinate, with smaller substituents, is used in biochemical buffers rather than surfactancy, highlighting the critical role of substituent size .

Research Findings and Data Gaps

- Synthesis: No direct evidence for the synthesis of the target compound exists, but methods for analogous potassium salts suggest feasible pathways (e.g., alkylation of glycine with benzyl chloride under basic conditions) .

- Toxicity and Environmental Impact : Benzyl-containing compounds may pose higher ecotoxicity than aliphatic analogs, as seen in regulatory scrutiny of benzyl alcohol derivatives. Further studies are needed .

- Performance Data : Surfactant properties (e.g., critical micelle concentration, surface tension reduction) remain uncharacterized for the target compound but can be inferred from structural analogs .

Biological Activity

Glycine, N-methyl-N-(phenylmethyl)-, potassium salt (CAS Number: 313643-14-0) is a derivative of glycine that incorporates a methyl and a phenylmethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in drug synthesis and medicinal chemistry.

- Molecular Formula : CHKNO

- Molecular Weight : 217.3061 g/mol

- SMILES Notation : CN(Cc1ccccc1)CC(=O)[O-].[K+]

The biological activity of this compound is primarily attributed to its interaction with various biomolecules and its role in biochemical pathways. The compound is thought to influence neurotransmission and cellular signaling pathways, particularly through its effects on glycine receptors and N-methyl-D-aspartate (NMDA) receptors.

- Interaction with Glycine Receptors : Glycine acts as an inhibitory neurotransmitter in the central nervous system. The potassium salt variant may modulate receptor activity, potentially enhancing or inhibiting synaptic transmission depending on the concentration and context of use .

- Role in Methylation Processes : Glycine N-methyltransferase (GNMT) is involved in the methylation of glycine to produce sarcosine. This process is crucial for maintaining cellular methylation status, which can influence gene expression and metabolic pathways .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Neuroprotective Effects : Research indicates that glycine derivatives can have neuroprotective properties, particularly in preventing NMDA-mediated neurotoxicity. This suggests potential applications in treating neurodegenerative diseases .

- Cancer Research : GNMT has been implicated in cancer biology, particularly in regulating the methylation status of cells. Aberrations in this pathway can lead to malignancies, including hepatocellular carcinoma. The potassium salt may play a role in modulating these effects through its biochemical interactions .

Case Studies

- Study on Neurotoxicity :

- Cancer Metabolism :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Cation | Biological Activity |

|---|---|---|

| Glycine, N-methyl-N-(phenylmethyl)-, sodium salt | Sodium | Similar receptor modulation |

| Glycine, N-methyl-N-(phenylmethyl)-, lithium salt | Lithium | Potentially different metabolic effects |

| Glycine, N-methyl-N-(phenylmethyl)-, ammonium salt | Ammonium | Varies in solubility and receptor binding |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Glycine, N-methyl-N-(phenylmethyl)-, potassium salt?

- Methodological Answer : The compound can be synthesized via salt formation by reacting the parent acid (N-methyl-N-(phenylmethyl)glycine) with potassium hydroxide (KOH) in aqueous or alcoholic media. This method is analogous to the production of potassium phenylacetate, where stoichiometric neutralization ensures high yield . Purification steps may involve recrystallization or lyophilization, followed by characterization via elemental analysis and NMR spectroscopy.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .

- Spectrophotometry : UV-Vis and IR spectroscopy identify functional groups (e.g., carboxylate, benzyl groups). Metal chelation studies using spectrophotometric titration (e.g., with copper ions) can probe reactivity .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural details, such as methyl and phenyl group positions. Deuterated solvents (e.g., D₂O) are recommended for solubility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Oral LD50 values for structurally similar potassium salts (e.g., N-Methyl-N-(1-oxododecyl)glycine, potassium salt) exceed 2,000 mg/kg, indicating low acute toxicity. However, standard PPE (gloves, lab coat, goggles) is advised .

- Spill Management : Use dry powder or CO₂ extinguishers for fires. Avoid inhalation of decomposition products (e.g., nitrogen oxides) by working in fume hoods .

- Waste Disposal : Neutralize with dilute acetic acid before disposal, following institutional guidelines for potassium-containing waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate metal chelation properties of this compound?

- Methodological Answer :

- Equilibrium Studies : Use potentiometric titration to determine stability constants with transition metals (e.g., Cu²⁺, Fe³⁺) at varying pH levels. Compare results to known chelators like N-(phosphonomethyl)glycine .

- Spectroscopic Validation : Pair titration data with UV-Vis or EPR spectroscopy to monitor metal-ligand coordination changes. For example, shifts in λmax indicate binding modes .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict preferred binding sites (e.g., carboxylate vs. methyl groups) .

Q. What strategies resolve contradictions in spectral data from different analytical methods?

- Methodological Answer :

- Cross-Validation : Combine MS, NMR, and IR data to resolve ambiguities. For instance, inconsistent molecular ion peaks in MS may arise from salt dissociation; NMR can confirm intact structure .

- Sample Purity : Ensure homogeneity via HPLC or TLC. Impurities (e.g., free acid) can skew spectral results. Recrystallize in potassium-free solvents to avoid interference .

- Parameter Calibration : Standardize instrument settings (e.g., ionization energy in MS, solvent pH in NMR) to align data across platforms .

Q. How can this compound’s potential as a Gly-T1 inhibitor be evaluated in neuropharmacology?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-glycine competition) on neuronal membrane preparations to measure affinity for Gly-T1 transporters .

- In Vivo Models : Test efficacy in rodent models of addiction (e.g., ethanol preference assays). Administer the compound intravenously and monitor behavioral changes .

- Metabolic Stability : Assess plasma half-life using LC-MS/MS. Modify the benzyl group to enhance blood-brain barrier penetration if needed .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Conduct accelerated stability tests at pH 3–10 (buffered solutions). Monitor degradation via HPLC at timed intervals. Structural analogs show increased hydrolysis under acidic conditions .

- Chelation Effects : At alkaline pH, the carboxylate group may deprotonate, enhancing metal binding and precipitation. Use EDTA to mitigate interference in buffered systems .

- Temperature Dependence : Combine pH studies with variable-temperature NMR to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.